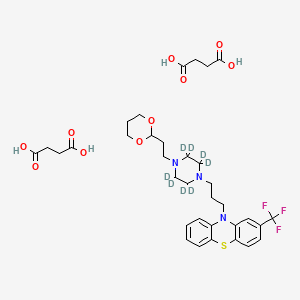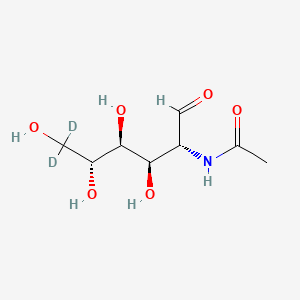
Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the malonyl group (CH(CO2H)2) in the tyrosine residue makes it unique and potentially useful for specific biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The malonyl group in the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted malonyl groups.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and modification techniques.
Biology
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions due to its unique sequence and functional groups.
Medicine
Drug Development: Potential use in developing peptide-based therapeutics targeting specific pathways or receptors.
Industry
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 depends on its interaction with specific molecular targets. The malonyl group in the tyrosine residue can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate signaling pathways and protein activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2: Contains a sulfonated tyrosine residue instead of a malonyl group.
Ac-Asp-Tyr-Met-Gly-Trp-NH2: Lacks the malonyl group, making it less reactive in certain biochemical contexts.
Uniqueness
The presence of the malonyl group in Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 makes it unique compared to other peptides. This group can participate in specific chemical reactions, making the compound valuable for studying protein modifications and developing targeted therapeutics.
Properties
Molecular Formula |
C39H57N7O14S |
|---|---|
Molecular Weight |
880.0 g/mol |
IUPAC Name |
2-[4-[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenoxy]propanedioic acid |
InChI |
InChI=1S/C39H57N7O14S/c1-19(2)16-25(32(40)50)43-33(51)24(13-15-61-6)42-36(54)28-8-7-14-46(28)37(55)30(20(3)4)45-35(53)26(44-34(52)27(18-29(48)49)41-21(5)47)17-22-9-11-23(12-10-22)60-31(38(56)57)39(58)59/h9-12,19-20,24-28,30-31H,7-8,13-18H2,1-6H3,(H2,40,50)(H,41,47)(H,42,54)(H,43,51)(H,44,52)(H,45,53)(H,48,49)(H,56,57)(H,58,59)/t24-,25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
XPASOGHYDSTHJQ-YUGXLDDKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)



![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)


